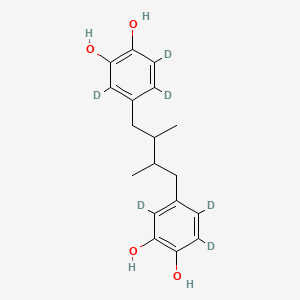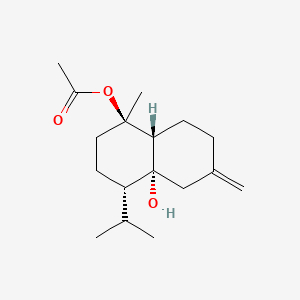
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester typically involves the chlorination of 6-hydroxy-2-picolinic acid followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out using ethanol in the presence of an acid catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of antimicrobial agents.
Industry: It is employed in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester can be compared with similar compounds such as:
3,5,6-Trichloro-4-hydroxy-2-picolinic acid: This compound shares a similar structure but differs in the position of the hydroxyl group.
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid: The non-esterified form of the compound, which has different solubility and reactivity properties.
The uniqueness of this compound lies in its ester group, which enhances its solubility in organic solvents and its reactivity in esterification reactions.
Properties
CAS No. |
1346598-88-6 |
|---|---|
Molecular Formula |
C8H6Cl3NO3 |
Molecular Weight |
270.49 |
IUPAC Name |
ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO3/c1-2-15-8(14)6-4(10)3(9)5(11)7(13)12-6/h2H2,1H3,(H,12,13) |
InChI Key |
BXXVCOBIULFGSP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)Cl |
Synonyms |
3,4,5-Trichloro-6-hydroxy-2-pyridinecarboxylic Acid Ethyl Ester; 3,4,5-Trichloro-1,6-dihydro-6-oxo-2-Pyridinecarboxylic Acid Ethyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


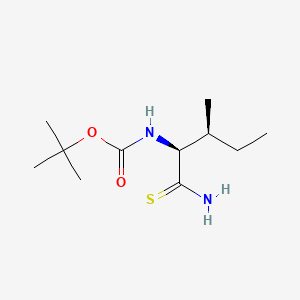
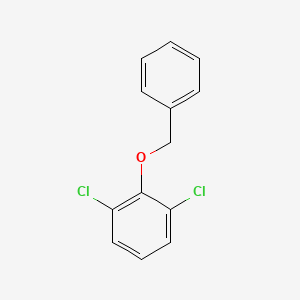
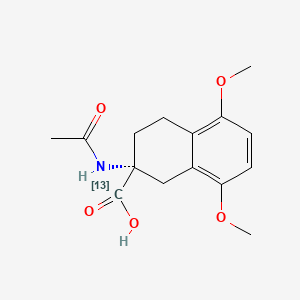
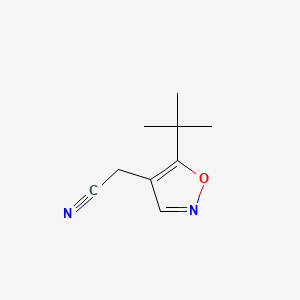
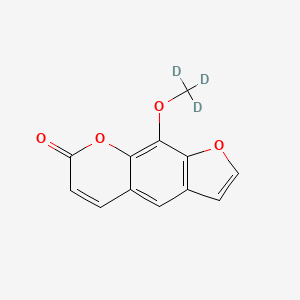
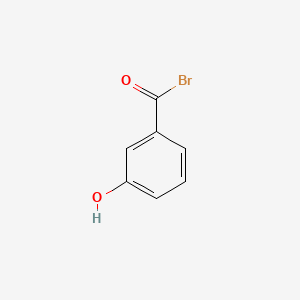
![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)
